1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by the introduction of the methylthio group and finally the chloropropanone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaBr, NaCl) and bases (e.g., NaOH, KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methylthio group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the methylthio group, which may affect its reactivity and applications.
1-(4-(Methylthio)phenyl)-3-chloropropan-1-one:
Uniqueness
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one is unique due to the combination of bromomethyl, methylthio, and chloropropanone groups in a single molecule
Properties
Molecular Formula |
C11H12BrClOS |
---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-methylsulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(6-9(11)7-12)10(14)4-5-13/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
PIYOXHUHRRRGBB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)CCCl)CBr |
Origin of Product |
United States |
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